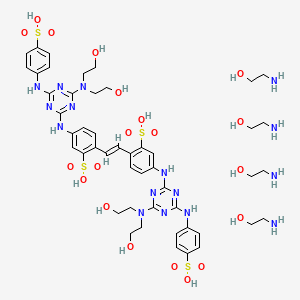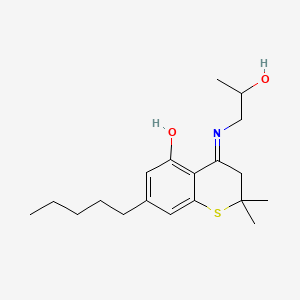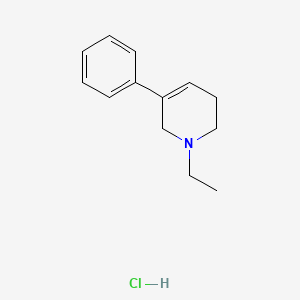
Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride: is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a pyridine ring that is partially saturated, with an ethyl group at the 1-position and a phenyl group at the 5-position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of pyridine derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of magnetically recoverable catalysts has been explored to facilitate the separation and reuse of catalysts, thereby reducing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent. It has been investigated for its neuroprotective properties and its role in modulating neurotransmitter systems .
Medicine: In medicine, this compound is explored for its potential use in treating neurological disorders such as Parkinson’s disease. It acts as a dopaminergic neurotoxin, which is useful in creating animal models for studying the disease .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals and as an intermediate in organic synthesis .
Mecanismo De Acción
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride involves its interaction with specific molecular targets in the body. It primarily affects the dopaminergic system by inhibiting the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action is mediated through its binding to dopamine transporters and subsequent inhibition of dopamine reuptake .
Comparación Con Compuestos Similares
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Piperidine: A fully saturated analog of pyridine.
Dihydropyridine: A partially saturated analog of pyridine with two hydrogen atoms added.
Uniqueness: Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride is unique due to its specific substitution pattern and its hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in various scientific and industrial applications .
Propiedades
Número CAS |
109904-51-0 |
|---|---|
Fórmula molecular |
C13H18ClN |
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
1-ethyl-5-phenyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-14-10-6-9-13(11-14)12-7-4-3-5-8-12;/h3-5,7-9H,2,6,10-11H2,1H3;1H |
Clave InChI |
YLKAUGSVSFTTEO-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC=C(C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



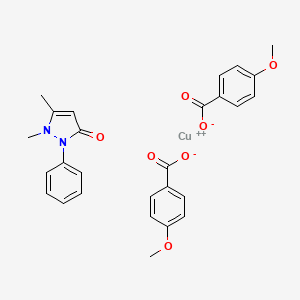
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
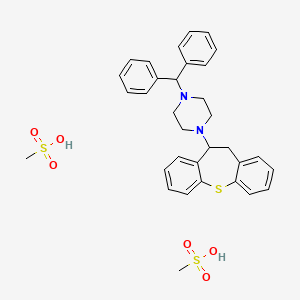

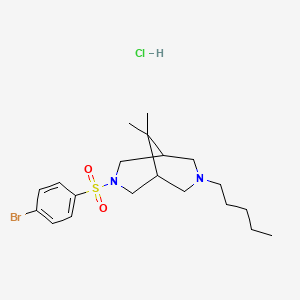
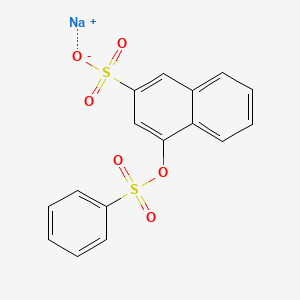
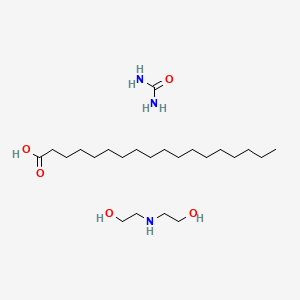
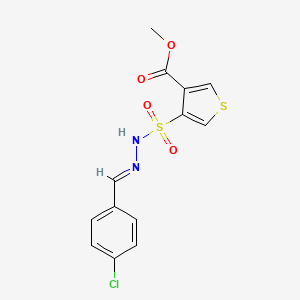
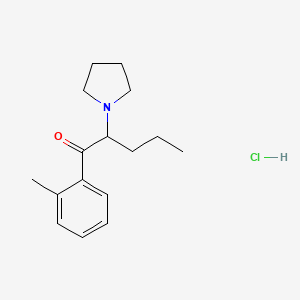
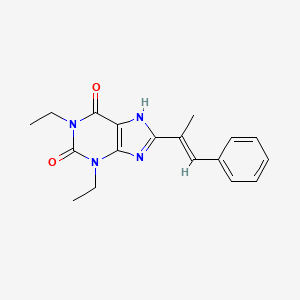
![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
